Product packaging for Methyl lysinate(Cat. No.:CAS No. 687-64-9)

Methyl lysinate

Cat. No.: B1605177
CAS No.: 687-64-9
M. Wt: 160.21 g/mol
InChI Key: KPNBUPJZFJCCIQ-LURJTMIESA-N
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Description

Methyl lysinate (CAS 687-64-9) is a lysine derivative where the carboxyl group is esterified. It serves as a valuable building block and analytical standard in biochemical research, particularly in the study of protein lysine methylation—a critical and dynamic post-translational modification (PTM) . This modification, regulated by lysine methyltransferases (KMTs) and demethylases (KDMs), plays an essential role in regulating the fates and functions of target proteins, including histones and transcription factors, without altering the genetic code . Aberrations in lysine methylation pathways are associated with neurological disorders, developmental abnormalities, and cancer . In research, this compound is useful for probing the functional consequences of lysine methylation. Methylated lysines in proteins are recognized by downstream effector proteins through specialized "reader" domains, often featuring an aromatic cage that engages the methylammonium group via cation-π interactions . The degree of methylation (mono-, di-, or tri-) can determine specific biological outcomes, influencing protein stability, subcellular localization, DNA-binding affinity, and protein-protein interactions . As a research tool, this compound aids in the investigation of these mechanisms. Key research applications include use as a standard in chromatographic analysis (e.g., HPLC), semisynthesis of methyllysine-containing proteins to define functional roles unambiguously, and as a reagent in the development of chemical probes to dissect the complicated biology of protein lysine methylation . Specifications: • CAS Number: 687-64-9 • Molecular Formula: C7H16N2O2 • Molecular Weight: 160.21 g/mol • Synonyms: L-Lysine methyl ester; (S)-Methyl 2,6-diaminohexanoate This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O2 B1605177 Methyl lysinate CAS No. 687-64-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2,6-diaminohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H16N2O2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5,8-9H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNBUPJZFJCCIQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

687-64-9
Record name L-Lysine, methyl ester
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Record name L-Lysine methyl ester
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Record name Methyl lysinate
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Advanced Synthetic Methodologies and Derivatization of Methyl Lysinate Compounds

Esterification Reactions for Lysine (B10760008) Methyl Esters

The synthesis of methyl lysinate is primarily achieved through the esterification of L-lysine. This process involves the reaction of lysine with methanol (B129727), typically in the presence of an acid catalyst, to yield the corresponding methyl ester. ontosight.ai Several methods have been developed to facilitate this transformation, each with its own advantages in terms of yield, reaction conditions, and scalability.

One common and effective method involves the use of thionyl chloride (SOCl₂) in methanol. In a typical procedure, L-lysine monohydrochloride is dissolved in methanol and cooled, after which thionyl chloride is added dropwise. rsc.org The reaction mixture is then refluxed for several hours. Upon completion, the solvent is removed in vacuo, and the crude product, L-lysine methyl ester dihydrochloride (B599025), is precipitated and can be collected by filtration. rsc.org This method has been reported to produce high yields, for instance, 92.5% of the desired product. rsc.org

Another approach utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature. This method is advantageous due to its mild conditions and compatibility with a wide range of amino acids, including both natural and synthetic variants. researchgate.net The reaction of an amino acid with the TMSCl/methanol system provides the corresponding methyl ester hydrochloride in good to excellent yields. researchgate.net

Boron trifluoride-methanol (BF₃·MeOH) is also employed as a reagent for the esterification of N-protected lysine, such as ε-N-carbobenzoxy-L-lysine. researchgate.net This reaction can conveniently produce ε-N-carbobenzoxy-L-lysine methyl ester. researchgate.net However, it has been noted that this method can lead to some deprotection of the amino group, with the extent of deprotection increasing with the chain length of the alcohol used. researchgate.net

The following table summarizes various methods for the synthesis of lysine methyl esters:

Reagent/CatalystStarting MaterialProductReported YieldReference
Thionyl chloride in Methanol(S)-lysine monohydrochlorideL-lysine methyl ester dihydrochloride92.5% rsc.org
Hydrochloric acid in MethanolL-lysine hydrochlorideL-lysine methyl ester dihydrochloride81.3% prepchem.com
Trimethylchlorosilane in MethanolL-lysineL-lysine methyl ester hydrochlorideGood to Excellent researchgate.net
Boron trifluoride-methanolε-N-carbobenzoxy-L-lysineε-N-carbobenzoxy-L-lysine methyl ester58% researchgate.net

Selective Alkylation and Reductive Methylation for N-Methylated Lysine Derivatives

The selective modification of the nitrogen atoms within the lysine side chain is crucial for studying the biological roles of lysine methylation, a key post-translational modification. Reductive alkylation, particularly reductive methylation, is a widely used technique to introduce methyl groups onto the ε-amino group of lysine residues. hamptonresearch.comhamptonresearch.com This method generally preserves the intrinsic positive charge of the amino group while altering the hydrophobicity and steric bulk of the side chain. hamptonresearch.comhamptonresearch.com

The reaction typically involves treating the protein or amino acid with an aldehyde (e.g., formaldehyde (B43269) for methylation) to form a Schiff base, which is then reduced by a mild reducing agent like sodium cyanoborohydride or dimethylamine (B145610) borane (B79455) complex. hamptonresearch.comnih.gov The process can lead to the formation of monomethylated or dimethylated lysine derivatives. hamptonresearch.com The pKa of the monomethylated lysine is lower than that of the unmodified lysine, which facilitates the second methylation to produce the dimethylated form. hamptonresearch.com While effective for modifying surface-accessible lysines in proteins, this method is not site-specific and will modify numerous lysine residues. nih.gov

For the synthesis of discrete N-methylated lysine derivatives for applications such as peptide synthesis, more controlled strategies are required. One approach involves the reductive methylation of a protected lysine derivative. For example, α-N-carbobenzoxy-ε-N-benzyl-L-lysine can be methylated using formaldehyde and formic acid, followed by deprotection to yield ε-N-methyl-L-lysine. cdnsciencepub.com Another strategy employs the o-nitrobenzenesulfonyl (o-NBS) group to protect and activate the α-amino group of an amino acid methyl ester. acs.org This allows for N-methylation under mild conditions using reagents like dimethyl sulfate, followed by removal of the o-NBS group. acs.org

A concise, one-pot reaction sequence has been developed for the preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine, a valuable building block for peptide synthesis. researchgate.netresearchgate.net This involves consecutive reductive benzylation and reductive methylation, followed by debenzylation and Boc protection in a subsequent one-pot reaction. researchgate.netresearchgate.net

Stereoselective Synthesis of Enantiomeric Methyl Lysinates

The biological activity of amino acid derivatives is often highly dependent on their stereochemistry. Therefore, methods for the stereoselective synthesis of enantiomerically pure methyl lysinates and their derivatives are of significant importance. These methods can be broadly categorized into enzymatic resolution and chiral synthesis approaches.

Enzymatic Resolution Techniques

Enzymatic resolution is a powerful tool for separating racemic mixtures of chiral molecules. Lipases are commonly used enzymes for this purpose due to their stereoselectivity in catalyzing reactions like esterification, transesterification, and aminolysis. unipd.it In the context of this compound, a racemic mixture could potentially be resolved by a lipase (B570770) that selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. For example, lipases such as Candida antarctica lipase B (CAL-B) have been successfully used for the kinetic resolution of various amines and alcohols through enantioselective acylation. unipd.it While specific examples for this compound are not abundant in the searched literature, the general principles of enzymatic resolution via aminolysis or transesterification are well-established and applicable. unipd.it

Chiral Synthesis Approaches

Chiral synthesis, or asymmetric synthesis, aims to directly produce a single enantiomer of a chiral molecule. This often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. Phase-transfer catalysis has emerged as a potent method for the asymmetric alkylation of glycine (B1666218) derivatives, which can be a pathway to various α-amino acids. organic-chemistry.org For instance, the alkylation of a glycinate (B8599266) Schiff base using a chiral quaternary ammonium (B1175870) bromide as a phase-transfer catalyst can proceed with high levels of enantio- and diastereoselectivity. organic-chemistry.org This strategy allows for the synthesis of β-branched α-amino acids and could be adapted for the synthesis of specific lysine derivatives. organic-chemistry.org

Another powerful strategy is the palladium-catalyzed alkylation of unactivated C(sp³)–H bonds. This has been applied to the stereoselective synthesis of β-alkylated α-amino acids from aliphatic quinolyl carboxamides. nih.gov While a direct application to this compound synthesis was not detailed, this methodology represents a state-of-the-art approach for creating stereocenters in amino acid scaffolds. nih.gov

The following table highlights key aspects of stereoselective synthesis approaches:

MethodologyPrincipleKey FeaturesPotential Application to this compound
Enzymatic Resolution Selective enzymatic transformation of one enantiomer in a racemic mixture.High enantioselectivity (E values >2000 reported for some amines); mild reaction conditions. unipd.itResolution of racemic N-protected this compound derivatives.
Asymmetric Phase-Transfer Catalysis Use of a chiral catalyst to induce stereoselectivity in a biphasic reaction.High enantio- and diastereoselectivities; avoids complex multi-step procedures. organic-chemistry.orgAsymmetric synthesis of lysine precursors or derivatives.
Pd-Catalyzed C-H Alkylation Stereoselective formation of C-C bonds at previously unactivated positions.Enables synthesis of complex amino acids; can be used for isotope labeling. nih.govStereoselective introduction of substituents on the lysine backbone.

Integration into Solid-Phase Peptide Synthesis for Modified Peptides

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides. The incorporation of modified amino acids, such as N-methylated lysine derivatives, into peptides is crucial for studying the effects of post-translational modifications. To be compatible with SPPS, these modified amino acids must be appropriately protected, typically with an Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group for Fmoc-based SPPS. nih.govresearchgate.net

Building blocks like N(α)-Fmoc-N(ε)-(Boc, methyl)-L-lysine and N(α)-Fmoc-N(ε)-dimethyl-L-lysine have been successfully synthesized and used in SPPS to create peptides containing site-specifically mono- and di-methylated lysine residues. nih.govresearchgate.netnih.gov These building blocks are incorporated into the growing peptide chain using standard coupling and deprotection cycles. peptide.com The presence of these methylated lysines has been shown to confer resistance to enzymatic cleavage by trypsin and lysyl endopeptidase. nih.govresearchgate.net

The general workflow for SPPS involves attaching the C-terminal amino acid to a solid support (resin), followed by cycles of Nα-deprotection and coupling of the next Nα-protected amino acid until the desired sequence is assembled. peptide.com The use of pre-synthesized, appropriately protected methyl-lysine derivatives allows for their seamless integration into this process.

Site-Specific Incorporation of Methyl-Lysine Analogues into Recombinant Proteins

While SPPS is excellent for producing peptides, the synthesis of large proteins is challenging. To study lysine methylation in the context of full-length proteins, particularly in chromatin biology, methods have been developed for the site-specific incorporation of methyl-lysine analogues (MLAs) into recombinant proteins. h1.conih.gov

This innovative approach involves mutating the lysine residue of interest to a cysteine. nih.gov The unique nucleophilicity of the cysteine thiol group is then exploited for chemical modification. Cysteine residues can be converted into analogues of mono-, di-, or trimethylated lysine by alkylating them with specific reagents. nih.govh1.co This strategy extends the traditional aminoethylation reaction, where a cysteine is converted to a lysine analogue (aminoethylcysteine). nih.gov

This method allows for the generation of large quantities of histones with precisely controlled sites and degrees of methylation. h1.conih.gov These MLA-containing histones have been shown to be functionally similar to their naturally methylated counterparts and are recognized by antibodies and effector proteins specific to the corresponding methylation state. nih.govh1.co This powerful tool enables detailed biochemical investigations into how specific lysine methylation events influence chromatin structure and function. h1.conih.gov

The following table outlines the reagents used to generate different methyl-lysine analogues from cysteine:

Target AnalogueAlkylating AgentReference
Monomethyl-lysine analogue(2-bromoethyl)methylamine (or similar) nih.govh1.co
Dimethyl-lysine analogue(2-chloroethyl)dimethylamine (or similar) nih.govh1.co
Trimethyl-lysine analogue(2-bromoethyl)trimethylammonium bromide nih.gov

Synthesis of Chemically Modified Methyl Lysinates for Biochemical Probes

The chemical modification of this compound, the methyl ester of the amino acid lysine, is a cornerstone for the development of sophisticated biochemical probes. These probes are indispensable tools for exploring complex biological processes, such as protein-protein interactions, enzyme activity, and the functional roles of post-translational modifications (PTMs). nih.gov The synthetic strategies employed are designed to be highly specific, allowing for the introduction of reporter groups, affinity tags, or cross-linking moieties onto the lysine side chain. The primary target for these modifications is the ε-amino group of the lysine side chain, although the α-amino group can also be functionalized. thermofisher.com

A common precursor in these syntheses is an Nα-protected form of this compound, such as Nα-Fmoc-L-lysine methyl ester or Nα-Boc-L-lysine methyl ester. The use of protecting groups ensures that modifications are directed specifically to the ε-amino group. Methodologies range from direct derivatization in solution to more complex multi-step syntheses to build intricate molecular tools.

One prevalent strategy for creating probes involves the reductive amination of an aldehyde with the primary amine of the lysine side chain. acs.org Another widely used method is the acylation of the amine with activated esters, such as N-Hydroxysuccinimide (NHS) esters, which readily react with the ε-amino group of lysine to form stable amide bonds. thermofisher.comnih.gov This approach is frequently used to attach biotin (B1667282) for affinity purification or fluorophores for imaging applications. thermofisher.comlifetein.com

Furthermore, the development of methyl-lysine analogues (MLAs) has been a significant area of research. nih.govucsf.edu These synthetic molecules mimic mono-, di-, or trimethylated lysine and are crucial for studying the proteins that "read," "write," or "erase" these epigenetic marks. nih.govacs.org The synthesis of these mimics can be complex, sometimes involving the use of malonate derivatives and dibromobutane to construct the core lysine skeleton, which is then appropriately methylated at the ε-position. researchgate.net

More advanced probes incorporate photoreactive groups, such as benzophenones or diazirines, which can be activated by UV light to form covalent bonds with interacting proteins, enabling the capture and identification of binding partners. acs.orgvcu.edu Another powerful technique involves incorporating bioorthogonal handles, like alkynes or azides, onto the this compound scaffold. These handles allow for subsequent modification via click chemistry, such as the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), providing a versatile platform for attaching a wide array of functional groups. duke.eduformulationbio.com

The following data tables summarize various synthetic methodologies used to generate chemically modified this compound derivatives for use as biochemical probes.

Table 1: Synthesis of Affinity Probes Based on this compound

Probe Type/Target ClassSynthetic ApproachPrecursor ExampleKey Reagents/ReactionResearch Finding
Histone Demethylase (JHDM) Affinity Probe Synthesis of a dimethyllysine-αKG mimic conjugate.Nα-Boc-L-lysine methyl esterReductive amination, acylation with an α-ketoglutarate (αKG) mimic, biotinylation.The resulting probe, functionalized with a benzophenone (B1666685) cross-linker and a biotin tag, showed specific binding and enrichment of JHDM1A from nuclear lysates. acs.org
General Protein Labeling Biotinylation via side-chain modification.Nα-Fmoc-L-lysine(Dde)-OH (for adaptation to methyl ester)Selective deprotection of Dde group, followed by coupling with an activated biotin solution (e.g., Biotin-NHS ester).This orthogonal protection strategy allows for specific labeling of the lysine side chain with biotin after peptide synthesis, a method adaptable for single amino acid esters. lifetein.com
Methyl-lysine Reader Domain Probe Synthesis of small molecule mimics of methylated lysine.N/A (de novo synthesis)Multi-step synthesis to create dibasic compounds that mimic di-methylated lysine.A synthesized compound, UNC1215, was identified as a potent and selective chemical probe for the L3MBTL3 methyl-lysine reader domain, binding with a Kd of 120 nM. nih.gov

Table 2: Synthesis of Fluorescently Labeled this compound Derivatives

FluorophoreSynthetic ApproachPrecursor ExampleKey Reagents/ReactionExcitation/Emission (nm)
5-Carboxyfluorescein (FAM) Solid-phase synthesis with an orthogonally protected lysine, followed by fluorophore coupling.Fmoc-Lys(Dde)-OH (adaptable to methyl ester)Dde removal with hydroxylamine/imidazole, followed by coupling with FAM. acs.org492 / 517 formulationbio.com
Rhodamine B Light-induced lysine-selective conjugation.Native lysine residue in a protein (applicable to this compound)Rhodamine B-o-nitrobenzyl alcohol (Rho-o-NBA), 365 nm UV light.550 / 580 formulationbio.com
Fluorescein isothiocyanate (FITC) Amine-reactive labeling of the lysine side chain.L-lysine methyl esterFITC reacts with the primary ε-amino group.490 / 520 formulationbio.com
Dansyl Group Amine-reactive labeling.L-lysine methyl esterDansyl chloride reaction with the ε-amino group.335 / 493 formulationbio.com

Table 3: Synthesis of Advanced/Bioorthogonal this compound Probes

Probe FunctionalitySynthetic ApproachPrecursor ExampleKey Reagents/ReactionApplication
Photoaffinity Labeling Incorporation of a benzophenone moiety.Nα-Boc-L-lysine methyl esterAcylation of the ε-amino group with a benzophenone-containing carboxylic acid.Covalent cross-linking to target proteins upon UV irradiation to identify binding partners. acs.org
Bioorthogonal "Click" Chemistry Handle Enzymatic transfer of an alkyne-bearing moiety from a SAM analogue to a substrate.Recombinant histone H3 (as substrate)Alkyne-bearing S-adenosylmethionine (SAM) analogue, protein lysine methyltransferase (PKMT).Allows for subsequent ligation of azide-functionalized reporters (e.g., azido-FLAG epitope) via CuAAC for affinity purification and identification of PKMT substrates. duke.eduresearchgate.net
Site-Selective Ligation Two-step modification using a branched, azide-bearing activated ester.Lysine residue in Pertuzumab (antibody)Perfluorophenyl ester with two azide (B81097) groups (PFP-bisN3), followed by strain-promoted azide-alkyne cycloaddition (SPAAC) with a DBCO-functionalized molecule.A highly controlled method for creating antibody-drug conjugates, adaptable for specific labeling of this compound. nih.gov

Investigating Protein Lysine Methylation and Epigenetic Regulation Through Methyl Lysinate

Mechanism of Protein Lysine (B10760008) Methylation Catalysis

Protein lysine methylation is a crucial post-translational modification (PTM) that involves the transfer of one, two, or three methyl groups from the donor molecule S-adenosyl-L-methionine (SAM) to the ε-amino group of a lysine residue. nih.govnih.gov This process is dynamically regulated by two families of enzymes: protein lysine methyltransferases (PKMTs), which add methyl groups, and protein lysine demethylases (KDMs), which remove them. nih.govnih.gov

Protein Lysine Methyltransferases (PKMTs/KMTs): Substrate Specificity and Catalytic Mechanisms

Protein lysine methyltransferases (PKMTs) are a large family of enzymes that catalyze the methylation of lysine residues on both histone and non-histone proteins. nih.govnih.gov They are broadly classified into two major families based on their catalytic domain: the SET domain-containing methyltransferases and the seven-β-strand (7βS) family. nih.gov The majority of known histone lysine methyltransferases belong to the SET domain family. nih.gov

PKMTs exhibit a high degree of specificity for both the particular lysine residue they target and the number of methyl groups they transfer (mono-, di-, or trimethylation). nih.gov This specificity is determined by the three-dimensional structure of the enzyme's active site, which recognizes the specific amino acid sequence surrounding the target lysine. nih.govrsc.org The catalytic mechanism generally involves the binding of both SAM and the protein substrate to the enzyme. domainex.co.uk The ε-amino group of the target lysine is then deprotonated to facilitate the nucleophilic attack on the methyl group of SAM in an SN2 reaction. rsc.org

Table 1: Key Features of Protein Lysine Methyltransferases (PKMTs)

FeatureDescription
Enzyme Families SET domain-containing, Seven-β-strand (7βS)
Methyl Donor S-adenosyl-L-methionine (SAM)
Substrates Histone and non-histone proteins
Specificity Site-specific (target lysine residue) and degree-specific (mono-, di-, tri-methylation)
Mechanism SN2 nucleophilic attack

Protein Lysine Demethylases (KDMs): Enzymatic Demethylation Pathways

The discovery of protein lysine demethylases (KDMs) revealed that lysine methylation is a dynamic and reversible process. nih.gov There are two main families of KDMs, distinguished by their catalytic mechanisms. nih.gov The lysine-specific demethylase 1 (LSD1/KDM1) family utilizes a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidative mechanism to remove methyl groups from mono- and dimethylated lysines. nih.gov The second and larger family contains a Jumonji C (JmjC) domain and employs an Fe(II) and α-ketoglutarate-dependent oxidative mechanism to demethylate mono-, di-, and trimethylated lysines. nih.gov

Conformational Dynamics in Methyltransferase-Substrate Interactions

The interaction between methyltransferases and their substrates is a dynamic process involving significant conformational changes in both the enzyme and the substrate. nih.gov Upon binding of the cofactor SAM and the substrate peptide, the enzyme can undergo structural rearrangements to properly orient the target lysine for catalysis. nih.gov Molecular dynamics simulations have shown that flexible loop regions near the active site can act as gates, controlling substrate access. nih.gov These conformational dynamics are crucial for the enzyme's catalytic efficiency and substrate specificity.

Histone Lysine Methylation and Chromatin Biology

Histone lysine methylation is a cornerstone of epigenetic regulation, playing a pivotal role in modulating chromatin structure and gene expression. nih.govacs.org The N-terminal tails of histone proteins are subject to a variety of post-translational modifications, with lysine methylation being one of the most complex due to the different sites and degrees of methylation. acs.org

Regulatory Roles in Gene Transcription and Expression Control

The transcriptional outcome of histone lysine methylation is context-dependent, relying on the specific lysine residue that is methylated and the degree of methylation. acs.org For example, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with transcriptionally active genes, whereas trimethylation of H3 at lysine 9 (H3K9me3) and H3 at lysine 27 (H3K27me3) are hallmarks of transcriptionally repressed chromatin, or heterochromatin. acs.orgpatsnap.com These methylation marks act as binding sites for "reader" proteins, which contain specialized domains like chromodomains, Tudor domains, and PWWP domains that recognize specific methylation states. nih.gov These reader proteins then recruit other effector proteins and complexes that ultimately influence gene expression. unc.edu

Table 2: Examples of Histone Lysine Methylation Marks and Their General Functions

Histone MarkGeneral Function
H3K4me3Transcriptional Activation
H3K9me3Transcriptional Repression, Heterochromatin formation
H3K27me3Transcriptional Repression, Polycomb-mediated silencing
H3K36me3Transcriptional Elongation
H3K79me3Transcriptional Activation
H4K20me3Transcriptional Repression

Impact on Chromatin Structure and Dynamics

Histone lysine methylation directly influences chromatin structure. acs.org Repressive marks like H3K9me3 can lead to the recruitment of proteins like HP1 (Heterochromatin Protein 1), which promotes chromatin compaction and the formation of heterochromatin. nih.gov This condensed chromatin structure limits the access of the transcriptional machinery to the DNA, leading to gene silencing. Conversely, activating marks are found in more open and accessible chromatin regions, known as euchromatin, facilitating gene transcription. patsnap.com The dynamic interplay between PKMTs and KDMs ensures that chromatin structure can be altered in response to various cellular signals, allowing for precise control over gene expression programs. nih.gov

Epigenetic Code Interpretation by Methyl-Lysine "Reader" Proteins (e.g., Chromodomains, PHD Fingers, Tudor Domains)

The "histone code" hypothesis posits that specific post-translational modifications on histone tails, alone or in combination, are recognized by "reader" proteins that, in turn, elicit downstream biological effects. cellsignal.comresearchgate.net Methylated lysine residues are a key component of this code, and their recognition is mediated by specialized protein modules, including Chromodomains, Plant Homeodomain (PHD) fingers, and Tudor domains. researchgate.netthermofisher.combirmingham.ac.uk These domains act as effectors, translating the chemical information of lysine methylation into functional outcomes. jcancer.org

Chromodomains: These were among the first methyl-lysine binding domains to be identified. bohrium.comoup.com They are characterized by a conserved structural fold that forms an aromatic "cage" to specifically recognize and bind to methylated lysine residues, particularly di- and tri-methylated forms. bohrium.comresearchgate.net For instance, the chromodomain of Heterochromatin Protein 1 (HP1) specifically binds to histone H3 trimethylated at lysine 9 (H3K9me3), a hallmark of transcriptionally silent heterochromatin. oup.com Conversely, the chromodomain of CHD1, a chromatin remodeling protein, shows a preference for H3K4me3, a mark associated with active transcription. oup.com The specificity of different chromodomains for particular methylated lysine sites and states allows for a nuanced regulation of gene expression. bohrium.com

PHD Fingers: This large family of zinc finger-containing domains has emerged as a major class of methyl-lysine readers. birmingham.ac.ukfrontiersin.orgbgu.ac.il PHD fingers exhibit remarkable diversity in their binding specificity, recognizing unmodified, mono-, di-, and tri-methylated lysine residues. frontiersin.orgoup.com The specificity is determined by the architecture of the binding pocket. bgu.ac.il For example, PHD fingers that recognize H3K4me3, an activating mark, possess an aromatic cage that accommodates the trimethylated ammonium (B1175870) group. birmingham.ac.ukbgu.ac.il In contrast, PHD fingers that bind to unmodified H3K4 (H3K4me0) have an acidic pocket that stabilizes the unmethylated lysine. frontiersin.org The BPTF (Bromodomain and PHD finger transcription factor) PHD finger, for instance, is a well-characterized reader of H3K4me3. birmingham.ac.uk

Tudor Domains: Tudor domains are another important class of methyl-lysine binding modules. thermofisher.comnumberanalytics.comcreative-proteomics.com They are structurally related to chromodomains and also utilize an aromatic cage for methyl-lysine recognition. thermofisher.com Tudor domains can recognize both methylated lysine and methylated arginine residues and often exhibit specificity for the degree of methylation. researchgate.netnumberanalytics.comcreative-proteomics.com For example, the Tudor domains of the p53-binding protein 1 (53BP1) preferentially bind to dimethylated H3K4 and H4K20. researchgate.net The JMJD2A protein contains Tudor domains that recognize di- and tri-methylated H3K4 and H4K20. researchgate.net

Table 1: Characteristics of Major Methyl-Lysine Reader Domains

Reader DomainTypical LigandKey Structural FeatureExample ProteinAssociated Function
Chromodomain H3K9me3, H3K27me3, H3K4me3Aromatic CageHP1, Polycomb (CBX)Transcriptional Repression, Chromatin Compaction
PHD Finger H3K4me3, H3K4me0, H3K36me3Aromatic Cage or Acidic PocketBPTF, ING2, AIRETranscriptional Activation or Repression
Tudor Domain H3K4me2/3, H4K20me2, Methyl-ArginineAromatic Cage53BP1, JMJD2A, SMNDNA Damage Response, RNA Metabolism

Non-Histone Protein Lysine Methylation and Cellular Function

While the study of histone methylation has been central to epigenetics, recent advances in proteomics have revealed that thousands of non-histone proteins are also subject to lysine methylation. bgu.ac.ilnih.gov This modification is not merely a feature of chromatin-associated proteins but is a widespread regulatory mechanism impacting a multitude of cellular processes. creative-proteomics.combgu.ac.il

The identification of non-histone substrates for lysine methyltransferases (KMTs) and the corresponding methylation sites is an active area of research. nih.gov Mass spectrometry-based proteomics, often coupled with the use of methyl-lysine specific antibodies or enrichment strategies using "reader" domains, has been instrumental in expanding the known methyl-proteome. cellsignal.combgu.ac.ilnih.gov For example, systematic approaches have identified methylation on key cellular regulators such as the tumor suppressor p53, the transcription factor NF-κB, and components of the ribosome. oup.com Peptide arrays and computational prediction methods are also employed to screen for potential methylation sites and KMT substrates. nih.gov

Lysine methylation on non-histone proteins can have profound effects on signal transduction pathways by modulating protein-protein interactions, protein stability, and enzymatic activity. creative-proteomics.combgu.ac.il For instance, the methylation of receptor tyrosine kinases, such as VEGFR-2, has been shown to promote their activation and subsequent downstream signaling, impacting processes like angiogenesis. thermofisher.com In the NF-κB pathway, methylation of the RelA subunit can influence its transcriptional activity. bgu.ac.il Similarly, the methylation state of the tumor suppressor p53 is dynamically regulated and affects its stability and ability to activate target genes. bohrium.comoup.com These examples highlight how lysine methylation acts as a sophisticated switch to fine-tune cellular responses to external and internal cues.

The DNA damage response (DDR) is a complex signaling network that detects and repairs DNA lesions to maintain genomic integrity. Lysine methylation of both histone and non-histone proteins plays a critical role in orchestrating the DDR. researchgate.netbirmingham.ac.ukoup.com Upon DNA damage, specific histone lysine methylation marks are deposited or removed at the sites of lesions, which helps to recruit DNA repair factors. jcancer.orgfrontiersin.org For example, H4K20 methylation is involved in the recruitment of 53BP1 to sites of DNA double-strand breaks, which is crucial for the choice of repair pathway. nih.gov Furthermore, several non-histone proteins involved in the DDR, including p53 and components of the DNA repair machinery, are themselves regulated by lysine methylation, which can affect their localization and activity. birmingham.ac.ukoup.com

Table 2: Examples of Non-Histone Proteins Regulated by Lysine Methylation

ProteinMethylating Enzyme (KMT)Function ModulatedCellular Process
p53 SETD7, SMYD2Stability, Transcriptional ActivityTumor Suppression, DNA Damage Response
NF-κB (RelA) SETD7Transcriptional ActivityInflammation, Immunity
VEGFR-2 UnknownKinase ActivationAngiogenesis, Signal Transduction
STAT3 SETD7, EZH2Stability, Transcriptional ActivitySignal Transduction, Development
RB1 SMYD2Transcriptional RepressionCell Cycle Control

Functional Consequences in Signal Transduction Pathways

Distinct Biological Outcomes of Mono-, Di-, and Tri-Methylation States of Lysine

A remarkable feature of lysine methylation is that the same lysine residue can exist in a mono-, di-, or tri-methylated state, and each state can have distinct biological consequences. researchgate.netnih.govnih.gov This adds a further layer of complexity and regulatory potential to the "histone code." The different methylation states are installed by specific KMTs and can be recognized by different reader proteins, leading to diverse functional outcomes. nih.govplos.org

For example, on histone H3 at lysine 4 (H3K4), mono-methylation (H3K4me1) is often found at enhancers, di-methylation (H3K4me2) at promoters, and tri-methylation (H3K4me3) at the transcription start sites of actively transcribed genes. plos.org Each of these states recruits a different set of protein complexes that contribute to the regulation of gene expression in a specific manner.

Similarly, the methylation states of histone H4 at lysine 20 (H4K20) have distinct functions. H4K20me1 is involved in cell cycle progression, while H4K20me2 is crucial for DNA damage checkpoint activation, and H4K20me3 is a hallmark of heterochromatin maintenance. nih.gov The differential recognition of these methylation states by reader proteins is key to their distinct functions. For instance, the MBT domain of L3MBTL1 binds to mono- and di-methylated H4K20, while other proteins may specifically recognize the tri-methylated state. nih.gov This differential readout of methylation states allows for a highly nuanced and context-dependent regulation of cellular processes. nih.gov

Advanced Analytical and Computational Methodologies for Methyl Lysinate Research

Proteomic Approaches for Methyllysine Identification and Quantification

The low abundance and substoichiometric nature of lysine (B10760008) methylation present significant challenges for its detection and analysis. nih.govunivr.it Modern proteomics workflows have incorporated specialized techniques to overcome these hurdles, enabling a global view of the methyllysine landscape. citeab.com

High-Resolution Mass Spectrometry-Based Profiling of Methyllysine Proteomes

High-resolution mass spectrometry (MS) is the cornerstone of modern proteomics and is indispensable for identifying PTMs like lysine methylation. mdpi.comunivie.ac.at Instruments such as the Orbitrap can distinguish between near-isobaric modifications—for example, the trimethylation of a lysine residue versus the acetylation of a lysine residue—which differ by only 0.036 Da. mdpi.com

A typical bottom-up proteomics workflow for methyllysine analysis involves:

Protein Extraction and Digestion: Proteins are extracted from cells or tissues and enzymatically digested, most commonly with trypsin, into smaller peptides. nih.gov

Peptide Separation: The complex mixture of peptides is separated using liquid chromatography (LC). univie.ac.at

Mass Spectrometry Analysis: The separated peptides are ionized and introduced into the mass spectrometer. The instrument measures the mass-to-charge (m/z) ratio of the intact peptides (MS1 scan). Selected peptides are then fragmented, and the m/z of the fragments is measured (MS/MS scan). researchgate.net

Database Searching: The resulting MS/MS spectra are matched against a protein sequence database to identify the peptide sequence and the site of methylation. mdpi.com The mass shift corresponding to monomethylation (+14.01565 Da), dimethylation (+28.03130 Da), or trimethylation (+42.04695 Da) on a lysine residue confirms the modification.

Recent studies combining various enrichment and high-resolution MS techniques have identified thousands of lysine methylation sites in the human proteome, significantly expanding our understanding of its prevalence. nih.gov For instance, a comprehensive analysis of two human cell lines led to the detection of 5,089 lysine methylation sites on 2,751 proteins. nih.gov

Affinity Enrichment Strategies for Methylated Peptides

Due to the low stoichiometry of methylation, enrichment of methylated peptides prior to MS analysis is a critical step. nih.govunivr.it Several affinity-based strategies are employed, often in combination, to increase the coverage of the methylproteome. nih.gov

Immunoaffinity Purification: This is the most common method and utilizes antibodies that specifically recognize methylated lysine residues. creative-proteomics.com Pan-specific antibodies recognize mono-, di-, or trimethyllysine regardless of the surrounding sequence, while site-specific antibodies target a particular methylated lysine in a specific protein. citeab.comnih.gov However, studies have shown that pan-methyllysine antibodies can exhibit sequence bias, meaning they may preferentially bind to methylated peptides with certain amino acids in the vicinity of the modification. nih.gov Therefore, using multiple antibodies with different binding preferences can provide more comprehensive coverage. nih.gov

Chromatographic Methods: Techniques like Strong Cation Exchange (SCX) and Hydrophilic Interaction Liquid Chromatography (HILIC) can also enrich for methylated peptides. creative-proteomics.comcreative-proteomics.com High-pH SCX chromatography, for example, takes advantage of the fact that methylated lysine and arginine residues can cause missed cleavages by trypsin, resulting in peptides with a higher positive charge that can be separated from non-methylated peptides. nih.gov

Engineered "Reader" Domains: The natural binding partners of methyllysine, known as "reader" domains, can be engineered and used as affinity reagents. nih.govspringernature.com For example, the Malignant Brain Tumor (MBT) domain, which naturally recognizes mono- and dimethylated lysines, can be used to pull down and enrich for proteins containing these modifications. springernature.comembopress.org

The table below compares different enrichment strategies, highlighting their orthogonality, which underscores the benefit of using combined approaches for a global view of protein methylation. nih.gov

Comparison of Methyl-Peptide Enrichment Techniques
Enrichment MethodPrinciple of SeparationPrimary TargetAdvantagesLimitations
Immunoaffinity Purification (IAP)Antibody-antigen recognitionSpecific methylation states (e.g., pan-Kme, Kme2)High specificity for the target modificationPotential for sequence context bias; antibody cost and validation nih.gov
Strong Cation Exchange (SCX)Charge-based separationHighly charged peptides (often from missed cleavages at Kme/Rme sites)Orthogonal to IAP; cost-effectiveLower specificity than IAP; indirect enrichment nih.gov
Engineered Reader Domains (e.g., MBT)Specific protein-ligand interactionSpecific methylation states (e.g., Kme1, Kme2)Based on natural biological interactions; can be highly specific springernature.comBinding affinity can be low; requires recombinant protein production

Quantitative Proteomics for Methylation Dynamics

Understanding how lysine methylation levels change in response to different cellular states or stimuli is crucial for elucidating its function. Quantitative proteomics methods allow for the relative or absolute measurement of methylation changes across different samples. nih.gov

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for accurate quantification. sigmaaldrich.com In a SILAC experiment, cells are grown in media containing either normal ("light") or heavy-isotope-labeled amino acids (e.g., ¹³C₆-Lysine). sigmaaldrich.comresearchgate.net When the cell populations are mixed, their proteins can be distinguished by the mass spectrometer. The ratio of the heavy to light peptide peak intensities reflects the relative abundance of that peptide—and its modifications—between the two conditions. sigmaaldrich.com

A variation called "heavy methyl" SILAC involves using ¹³CD₃-methionine, which is converted by the cell into heavy S-adenosyl methionine (SAM), the universal methyl donor. mdpi.com This directly labels the methyl groups themselves, allowing for precise quantification of methylation dynamics. mdpi.comresearchgate.net SILAC-based approaches have been instrumental in studying the dynamics of histone methylation during the cell cycle and in identifying the substrates of specific lysine methyltransferases. nih.govresearchgate.net For instance, a quantitative proteomic study using SILAC identified 35 mono-methyl-lysine sites that were significantly down-regulated upon inhibition of the enzyme SMYD2, thereby identifying its direct cellular substrates. nih.gov

Structural Biology Techniques for Methyl-Lysine Binding Domains

The effects of lysine methylation are mediated by "reader" proteins that specifically recognize these modified residues. uniklinik-freiburg.de These reader domains, which include Chromo, Tudor, MBT, and PHD fingers, translate the methylation mark into a downstream biological outcome. embopress.orguniklinik-freiburg.de Structural biology techniques are essential for understanding the atomic details of these recognition events.

X-ray Crystallography of Methyl-Lysine-Protein Complexes

X-ray crystallography provides high-resolution, static snapshots of how a reader domain engages with a methyllysine-containing peptide. nih.gov The key principle involves forming a crystal of the protein-peptide complex and diffracting X-rays off it to determine the electron density and, subsequently, the atomic structure.

A common structural feature of many reader domains is an "aromatic cage," a binding pocket formed by two or more aromatic residues (e.g., Tryptophan, Tyrosine, Phenylalanine). pnas.orgnih.gov The methylated lysine side chain inserts into this cage, where it is stabilized by cation-π interactions between the positively charged ammonium (B1175870) group and the electron-rich faces of the aromatic rings. pnas.org

Crystallographic studies have been pivotal in:

Defining Specificity: Revealing why certain domains prefer mono-, di-, or trimethyllysine. For example, the structure of the L3MBTL1 reader domain showed how its cage is perfectly sized to accommodate dimethyllysine but not the bulkier trimethyllysine. acs.org

Guiding Drug Discovery: Providing a structural basis for the design of small-molecule inhibitors that can block the reader-methyllysine interaction. unc.edunih.govacs.org The co-crystal structure of the L3MBTL3 reader domain with a small-molecule inhibitor, UNC1215, revealed a novel binding mode that informed further drug development. unc.edunih.gov

Revealing Complex Interactions: Showing how multiple domains can cooperate to bind a methylated target with higher affinity. A recent structure of the protein PHF2 showed its PHD and Jumonji domains working together to form a complete aromatic cage around a trimethylated histone H3 peptide, resulting in a much higher binding affinity than the PHD domain alone. nih.govresearchgate.net

Examples of Methyl-Lysine Reader Domain Crystal Structures
Reader ProteinDomain TypeLigandPDB IDKey Structural Insight
HP1ChromodomainH3K9me3 peptide1KNEClassic example of an aromatic cage recognizing trimethyllysine pnas.org
L3MBTL1MBTH4K20me1 peptide2PQWDemonstrates specificity for monomethyllysine within a partially open cage acs.org
ScmMBTH4K20me1 peptide2VYTBinding pocket formed by conserved aromatic and acidic residues nih.gov
L3MBTL3MBTUNC1215 (inhibitor)4E5ARevealed a novel 2:2 polyvalent inhibitor binding mode unc.edunih.gov
PHF2PHD/JumonjiH3K4me3 peptide8GUMShows two domains cooperating to create a high-affinity binding site nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

While crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions in solution, providing a more dynamic view. scholaris.caacs.org NMR exploits the magnetic properties of atomic nuclei (typically ¹H, ¹³C, and ¹⁵N).

For methyllysine research, NMR is used to:

Map Binding Interfaces: By monitoring chemical shift perturbations in the NMR spectrum of a reader domain upon addition of a methylated peptide, the specific amino acids involved in the interaction can be identified.

Analyze Conformational Changes: NMR can detect subtle changes in protein conformation that occur upon binding. scholaris.ca Reductive methylation of lysine residues on a protein's surface has been shown to be a strategy to improve the quality of in-cell NMR spectra by reducing non-specific interactions with the crowded cellular environment. nih.gov

Characterize Dynamics: NMR relaxation experiments can provide information on the flexibility and motion of both the reader protein and the bound peptide on various timescales.

Confirm Methylation State: The ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum provides a unique fingerprint for each methylation state (mono-, di-, and trimethyllysine), as the chemical shifts of the methyl protons and carbons are distinct for each state. rsc.orgresearchgate.net

NMR studies have confirmed that while reader domains have defined binding pockets, the peptides they bind often remain highly flexible, highlighting the dynamic nature of these interactions. rsc.org This dynamic interplay is critical for the regulation of chromatin and other cellular processes.

Computational Modeling and Bioinformatics

The study of methyl lysinate and its role in broader biological systems has been significantly advanced by computational modeling and bioinformatics. These methodologies provide insights into the molecular mechanisms, dynamics, and recognition of lysine methylation, offering a powerful complement to experimental approaches.

Molecular Dynamics Simulations of Methylation Events

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic effects of lysine methylation on protein structure and function. These simulations can reveal how the addition of a methyl group to a lysine residue alters protein conformation, flexibility, and interactions with other molecules.

For instance, MD simulations of the molecular chaperone Hsp90 have shown that methylation of a specific lysine residue (K594) can trigger conformational changes. researchgate.net The simulations revealed that methylation leads to a decrease in the distance between a pair of helices in the C-terminal domains and an increase in salt bridge formation. researchgate.net This suggests that methylation at this site can act as a switch, modulating the protein's conformational cycle and, consequently, its activity. researchgate.net

In another example, MD simulations were used to investigate the mechanism of product specificity in histone lysine methyltransferases. pnas.org These simulations demonstrated that for monomethyltransferases like SET7/9, the conformation of the enzyme-product complex after the first methylation event sterically hinders the formation of a water channel necessary for the subsequent methylation step. pnas.org This blockage effectively prevents further methylation, explaining the enzyme's specificity for producing only monomethylated lysine. pnas.org

Quantum Mechanical/Molecular Mechanical (QM/MM) Studies of Catalytic Mechanisms

To understand the chemical reactions involved in lysine methylation at a deeper level, researchers employ hybrid quantum mechanical/molecular mechanical (QM/MM) methods. These approaches treat the reactive center of the enzyme and substrate with high-level quantum mechanics, while the surrounding protein and solvent are modeled using classical molecular mechanics. This dual approach provides a balance between accuracy and computational feasibility, allowing for the detailed study of enzymatic reaction mechanisms. rsc.orgacs.org

QM/MM studies have been instrumental in elucidating the catalytic mechanism of histone lysine methyltransferases. For example, investigations into SET7/9 revealed that the methyl-transfer reaction is a typical SN2 nucleophilic substitution. nih.gov The calculated free energy barrier for this reaction was found to be in close agreement with experimental values, validating the computational model. nih.gov These studies also shed light on the product specificity, showing how the enzyme environment disfavors the conformations required for subsequent methylation reactions. nih.gov

Similarly, QM/MM studies on a viral histone methyltransferase (vSET) have detailed the free energy barriers for the first, second, and third methylation steps. nih.gov The calculations showed that each methyl transfer is a linear SN2 reaction. nih.gov The study also highlighted the role of a water channel, formed upon the binding of the methyl donor S-adenosylmethionine (AdoMet), in facilitating the deprotonation of the lysine residue, a crucial step for the reaction to proceed. nih.gov

In the context of methylornithine synthase (PylB), which converts lysine to methylornithine, QM/MM calculations have revealed a complex multi-step radical mechanism. cas.cn The study identified the rate-limiting steps and the role of specific amino acid residues in the active site, such as Asp279 acting as a general acid/base. cas.cn

Machine Learning and Bioinformatic Prediction of Methyllysine Sites and Types

The experimental identification of all methylation sites in a proteome is a challenging and resource-intensive task. To address this, various computational methods based on machine learning and bioinformatics have been developed to predict potential lysine methylation sites and even the type of methylation (mono-, di-, or tri-methylation). oup.comoup.com

These predictive models are typically trained on datasets of experimentally verified methylated and non-methylated lysine residues. oup.comnih.gov They often utilize features derived from the protein sequence surrounding the lysine residue, as well as structural information like solvent accessibility and secondary structure. biorxiv.org

Several machine learning algorithms have been employed for this purpose, with Support Vector Machines (SVMs) being one of the most widely used and successful. oup.com For example, the LyMethySE model combines an evolutionary-based bi-gram profile with predicted structural information to train an SVM classifier, achieving high performance in predicting lysine methylation sites. Another tool, MethylSight, uses alignment-free features and a cost-sensitive learning approach to predict methyllysine sites in the human proteome, leading to the successful experimental validation of numerous novel sites. biorxiv.org

More advanced deep learning approaches are also emerging. The DeepRMethylSite model, for instance, uses a deep learning framework to predict arginine methylation sites, demonstrating performance on par with or better than traditional feature-based methods while being computationally less expensive. nih.gov While focused on arginine, this approach highlights the potential of deep learning for predicting lysine methylation as well.

Predictive tools like GPS-MSP have been developed to not only identify methylation sites but also to classify them into different methylation types. oup.com By training on datasets where the methylation state (mono-, di-, or tri-) is known, these tools can provide more detailed predictions, which is crucial for understanding the specific functional consequences of different methylation states. oup.com

Table 1: Comparison of Selected Methyllysine Prediction Tools

Tool NameCore AlgorithmKey FeaturesOrganism SpecificityReference
LyMethySE Support Vector Machine (SVM)Evolutionary-based bi-gram profile, predicted structural information.General
MethylSight Support Vector Machine (SVM)Alignment-free sequence features, cost-sensitive learning.Human biorxiv.org
PSSMe k-Nearest Neighbor (KNN)Position-Specific Scoring Matrix (PSSM) profiles.Species-specific models (e.g., Human, Mouse, Rat) oup.com
GPS-MSP Group-based Prediction System (GPS)Prediction of methylation types (mono-, di-, tri-).General oup.com

Free Energy Perturbation Calculations for Ligand-Binding Affinities

Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of ligands to a protein. springernature.comcresset-group.com This technique is particularly valuable in drug discovery and for understanding the principles of molecular recognition, such as how proteins distinguish between different methylation states of lysine. nih.gov

FEP calculations simulate a non-physical, or "alchemical," transformation of one ligand into another while it is bound to the protein and also in solution. The difference in the free energy of these two transformations yields the relative binding free energy. h-its.org While computationally intensive, FEP can provide highly accurate predictions of binding affinity changes. cresset-group.comnih.gov

This method has been applied to study how methyllysine "reader" domains, which specifically recognize methylated lysine residues, achieve their selectivity. For example, a study on the L3MBTL1 reader domain used FEP to understand why it binds to mono- and di-methylated lysine but not to unmodified or tri-methylated lysine. nih.gov The results from such calculations can reveal the energetic contributions of different interactions that govern binding specificity.

Due to their high computational cost, FEP methods are not always suitable for large-scale virtual screening. nih.gov Therefore, they are often used in conjunction with less rigorous but faster methods like MM-PBSA/GBSA (Molecular Mechanics with Poisson-Boltzmann or Generalized Born and Surface Area solvation) for initial ranking of compounds. nih.govnih.gov

Table 2: Application of Free Energy Calculation Methods to Methyllysine Recognition

MethodPrincipleApplication in Methyllysine ResearchAdvantagesLimitationsReference
Free Energy Perturbation (FEP) Alchemical transformation between two ligands to calculate relative binding free energy.Calculating the relative binding affinities of different methylated lysine states to reader domains.High accuracy in predicting relative binding affinities.Computationally very expensive; difficult to automate for diverse ligands. springernature.comnih.gov
Thermodynamic Integration (TI) Integration of the derivative of the Hamiltonian with respect to a coupling parameter (λ) over the alchemical path.Similar to FEP, used for calculating relative binding free energies.Rigorous and accurate.Computationally intensive. nih.gov
MM-PBSA/GBSA End-point method combining molecular mechanics energy with continuum solvation models.Ranking the binding affinities of ligands to methyllysine readers.Computationally less expensive than FEP/TI; good for ranking.Generally less accurate for predicting absolute binding free energies; can produce unrealistic energy values. nih.govnih.gov

Immunochemical Methods for Methylated Protein Detection

Immunochemical methods are indispensable tools for detecting and quantifying methylated proteins. These techniques rely on antibodies that can specifically recognize methylated lysine residues. iarc.fr Monoclonal antibodies, in particular, are valuable for their high specificity. nih.gov

A variety of immunochemical techniques are employed in methyllysine research:

Western Blotting: This technique is used to detect specific methylated proteins in a complex mixture, such as a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the methylated lysine of interest. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay used for quantifying the amount of a methylated protein in a sample. iarc.frslideshare.net It can be configured in various formats (direct, indirect, sandwich) to achieve high sensitivity and throughput. slideshare.net

Immunofluorescence and Immunohistochemistry: These methods use fluorescently labeled antibodies to visualize the subcellular localization of methylated proteins within fixed cells (immunofluorescence) or tissues (immunohistochemistry). researchgate.net This provides crucial information about the spatial distribution and potential function of the methylated protein.

Methylated DNA Immunoprecipitation (MeDIP): While primarily used for DNA methylation, the principle of immunoprecipitation can be adapted for proteins. An antibody specific to a methylated protein is used to pull down that protein and any interacting partners from a cell extract. This is often followed by mass spectrometry to identify the precipitated proteins.

The development of highly specific antibodies is a critical challenge in this field. The antibody must not only recognize the methylated lysine but also be specific to the surrounding amino acid sequence and not cross-react with the unmethylated form of the protein or other methylated sites. nih.gov Structural and biophysical analyses, combined with computational simulations, are being used to understand the molecular basis of antibody-antigen recognition and to guide the development of more effective methylsite-specific antibodies. nih.gov

Applications and Translational Research Perspectives of Methyl Lysinate Compounds

Development of Chemical Biology Tools and Probes for Epigenetic Research

The study of epigenetics, particularly the post-translational modifications (PTMs) of histones, relies heavily on chemical tools that can mimic or interfere with these natural processes. Lysine (B10760008) methylation is a fundamental PTM that influences chromatin structure and gene expression, and its dysregulation is linked to numerous diseases. acs.org Methyl lysinate derivatives are central to the synthesis of chemical probes used to investigate the enzymes that "write" (histone methyltransferases, HMTs) and "erase" (histone demethylases, KDMs) these methyl marks. acs.org

Researchers synthesize peptides that mimic histone tails, the sites of extensive PTMs. To achieve this, specifically modified amino acid building blocks are required. For example, Nα-Fmoc-Nε-dimethyl-L-lysine is used as a building block in solid-phase peptide synthesis to create peptides with specifically methylated lysine residues. nih.govresearchgate.net These synthetic methylated peptides are crucial substrates for assaying the activity of HMTs and KDMs and for screening potential inhibitors. google.dk

Furthermore, these lysine derivatives serve as scaffolds for developing small-molecule probes that target "reader" domains—proteins that recognize and bind to methylated lysines, thereby translating the epigenetic mark into a biological outcome. nih.govnih.gov Antagonists of these reader domains, such as those targeting MBT or chromodomains, can be designed based on the structure of histone-peptide complexes and serve as chemical probes to explore the functional roles of these proteins in health and disease. nih.govacs.org The development of such selective chemical probes is essential for target validation in complex biological systems. nih.gov

Utilization as Building Blocks in Peptide and Protein Engineering

This compound derivatives are indispensable building blocks in peptide and protein engineering, primarily through their use in solid-phase peptide synthesis (SPPS). researchgate.netnih.gov The synthesis of peptides containing site-specific lysine methylation requires amino acid derivatives where the different functional groups can be selectively protected and deprotected.

A common strategy involves using an Nα-Fmoc protecting group for the alpha-amino group, which is standard in SPPS, while the ε-amino group of the lysine side chain is methylated and protected, for instance, with a Boc group (Nα-Fmoc-Nε-(Boc, methyl)-L-lysine). nih.govnih.gov This allows for the incorporation of a monomethylated lysine at a specific position in a peptide chain. nih.gov Similar strategies are employed to create di- and tri-methylated lysine residues within a peptide sequence. researchgate.net

This precise control is critical for several reasons:

Studying PTMs: It allows researchers to create synthetic histone tail peptides with defined methylation patterns to investigate the "histone code." nih.govresearchgate.net

Enzyme Specificity: These peptides are used to determine the substrate specificity of HMTs and KDMs.

Structural and Functional Studies: Incorporating methylated lysines can influence peptide conformation and its interaction with other proteins.

Increased Stability: Peptides containing Nε-methylated lysines have shown resistance to enzymatic degradation by trypsin and lysyl endopeptidase, which can enhance their stability and potential as therapeutics. nih.govresearcher.life

Pharmaceutical Research and Drug Discovery Targeting Methylation Pathways

The enzymes that regulate protein methylation have become major targets for drug discovery, largely because their aberrant activity is implicated in numerous diseases. acs.org this compound's structural resemblance to lysine makes it and its derivatives ideal starting points for designing inhibitors that target the substrate-binding sites of these enzymes.

Therapeutic Strategies for Epigenetic Dysregulation in Disease (e.g., Cancer, Neurological Disorders)

Dysregulation of histone methylation is a hallmark of many cancers and neurological disorders. acs.org For instance, the overexpression or mutation of HMTs like EZH2 or demethylases such as LSD1 and the KDM4 family is linked to the development and progression of various tumors by altering gene expression. rsc.orgnih.goveurjchem.com Similarly, altered methylation patterns are associated with neurodegenerative diseases. acs.org

This has led to therapeutic strategies focused on developing small-molecule inhibitors that can correct these epigenetic imbalances. By targeting specific "writer," "eraser," or "reader" proteins, these potential drugs aim to restore normal gene expression patterns, offering a promising approach for treating these complex diseases. rsc.orgdiscoveryontarget.com Several inhibitors targeting these pathways are currently in various stages of clinical development. discoveryontarget.com

Design and Optimization of Methyltransferase/Demethylase Inhibitors

The design of inhibitors for HMTs and KDMs often employs a substrate-mimicking strategy. Because this compound is a derivative of the natural substrate, it serves as an excellent scaffold. Medicinal chemists can modify this core structure to create potent and selective inhibitors.

One approach involves incorporating a lysine mimic into a more complex small molecule. For example, the established G9a/GLP inhibitor BIX-01294 was modified to include a 5-aminopentyloxy moiety that mimics the lysine side chain. nih.gov This new compound, E72, inserts into the lysine-binding channel of the enzyme, leading to enhanced potency. nih.govmdpi.com This strategy of using lysine mimics is being explored for a wide range of epigenetic targets. acs.org Fragment-based drug design (FBDD) has also been successfully used to identify novel, non-SAM competitive inhibitors that bind in the substrate groove of enzymes like G9a. domainex.co.ukdomainex.co.uk

Below is a table of selected epigenetic enzymes and the types of inhibitors being developed to target them.

Target Enzyme FamilySpecific Target ExampleRoleInhibitor StrategyAssociated Diseases
Histone Lysine Methyltransferases (KMTs)EZH2Writer: Methylates H3K27Substrate & SAM-competitive inhibitorsCancer (e.g., Lymphoma)
Histone Lysine Methyltransferases (KMTs)G9a/GLPWriter: Methylates H3K9Substrate-competitive inhibitorsCancer
Lysine-Specific Demethylases (KDMs)LSD1 (KDM1A)Eraser: Demethylates H3K4me1/2Substrate mimics (e.g., 2-phenylcyclopropylamine derivatives)Cancer, Neurological Disorders
Jumonji C (JmjC) domain-containing KDMsKDM4 SubfamilyEraser: Demethylates H3K9me3/2Metal-chelating & non-chelating inhibitorsCancer
Methyl-lysine Reader DomainsBromodomains (e.g., BRD9)Reader: Binds acetylated lysinesSmall-molecule antagonistsCancer
Methyl-lysine Reader DomainsChromodomains (e.g., CBX2)Reader: Binds methylated lysinesSmall-molecule probesCancer

Biochemical Research on Amino Acid Metabolism

In the broader context of biochemical research, this compound serves as a useful compound for investigating amino acid metabolism. Lysine is an essential amino acid, and its metabolic pathways are crucial for processes like protein synthesis and the production of carnitine, which is vital for fatty acid oxidation. gdx.net Lysine methylation for carnitine synthesis utilizes S-adenosylmethionine (SAM) as the methyl donor, a central molecule in cellular metabolism. gdx.netelifesciences.org

While direct citations are sparse, the principles of metabolic research suggest that isotopically labeled this compound (e.g., using ¹³C or ¹⁵N) could be employed as a tracer to study the fate of lysine in various metabolic pathways. By introducing such a labeled compound into cells or organisms, researchers can track its conversion into other molecules, helping to elucidate metabolic fluxes and identify key enzymatic steps. This approach is fundamental to understanding inborn errors of metabolism related to amino acids and for assessing nutritional requirements. gdx.net Comparative binding studies using various methylated amino acids, including methylated lysines, are also helping to develop new molecular hosts for potential biomedical applications. nih.gov

Future Directions and Emerging Research Frontiers for Methyl Lysinate

Interplay between Lysine (B10760008) Methylation and Other Post-Translational Modifications

A significant frontier in methylation research is understanding its intricate crosstalk with other PTMs. nih.gov Lysine methylation does not operate in a vacuum; its functional consequences are often dictated by a complex interplay with modifications like phosphorylation, ubiquitination, and acetylation on the same or different proteins. nih.gov This interplay can create a sophisticated "code" that fine-tunes protein function, localization, and stability. nih.govoncotarget.com

Methylation-Phosphorylation Crosstalk: Research has revealed a competitive or cooperative relationship between methylation and phosphorylation. For instance, the methylation of the retinoblastoma protein (pRb) at lysine 810 can hinder its subsequent phosphorylation by cyclin-dependent kinases (Cdks), thereby augmenting its growth-inhibitory function. nih.gov Conversely, in the context of autophagy, methylation of the ATG16L1 protein at lysine 151 inhibits its phosphorylation, which is critical for maintaining autophagy, highlighting a switch-like mechanism that dictates cell fate. tandfonline.comnih.gov This dynamic interplay suggests that signaling pathways can integrate different PTMs to control fundamental cellular processes like cell cycle progression and stress responses. nih.gov

Methylation-Ubiquitination Crosstalk: The link between lysine methylation and ubiquitination is another area of intense investigation. nih.gov These two modifications can occur on the same lysine residues, often in a mutually exclusive manner. An evolutionarily conserved example is the trans-histone crosstalk between the monoubiquitination of histone H2B and the methylation of histone H3 at lysines 4 and 79 (H3K4 and H3K79). embopress.orgyoutube.com H2B ubiquitination is a prerequisite that stimulates the activity of the KMTs responsible for H3K4 and H3K79 methylation, linking transcriptional elongation and DNA damage repair. embopress.orgyoutube.com The discovery that the ubiquitin ligase complex SCFFBXO22 controls the turnover of the demethylase KDM4A further illustrates how ubiquitination can regulate the cellular methylation landscape. researchgate.net

Methylation-Acetylation Crosstalk: The interplay between lysine methylation and acetylation is critical in regulating chromatin and gene expression. plos.org For example, methylation of histone H3 at lysine 4 (H3K4) by the enzyme Set7/9 is associated with transcriptional activation, partly by preventing the binding of the NuRD histone deacetylase (HDAC) complex, which in turn promotes the acetylation of other histone residues. oncotarget.com This principle extends to non-histone proteins like the tumor suppressor p53, where methylation at one lysine residue can promote acetylation at others, modulating its activity. oncotarget.com

Exploration of Novel Methyllysine Sites and Their Undiscovered Functions

While the role of lysine methylation in histones (the "histone code") has been extensively studied, a major emerging frontier is the "non-histone methylome." nih.govoncotarget.com Recent advances in mass spectrometry and proteomics have led to the identification of thousands of methylation sites on a vast number of non-histone proteins, extending the reach of this modification to virtually every cellular process, including DNA repair, signal transduction, and metabolism. nih.govmdpi.com

The functions of many of these newly discovered methyl-lysine sites remain unknown. A key future challenge is to move from simple identification to functional characterization. Research is now beginning to uncover the roles of lysine methylation outside the nucleus. For example, the methylation of Elongation Factor 1 Alpha (eEF1A), a key component of the translation machinery, has been shown to regulate the rate of protein synthesis and promote tumorigenesis. nih.gov This highlights the expansive role of lysine methylation in fundamental cytoplasmic processes. nih.gov The ongoing discovery of new KMTs and KDMs and their non-histone substrates promises to reveal novel regulatory pathways and potential therapeutic targets. researcher.life

Advancements in Chemical Synthesis for Complex Methyl Lysinate Derivatives

To functionally characterize the roles of specific lysine methylation events, researchers require precisely modified proteins and peptides. This has spurred significant advancements in the chemical synthesis of complex methylated lysine derivatives. These synthetic tools are crucial for biochemical and structural studies that are often impossible using genetic methods alone. mdpi.comnih.gov

Key synthetic strategies include:

Solid-Phase Peptide Synthesis (SPPS): This is a cornerstone technique where peptides are built amino acid by amino acid on a solid support. nih.gov Researchers have developed convenient routes to prepare building blocks like Nα-Fmoc-Nε-methyl-L-lysine, Nα-Fmoc-Nε-dimethyl-L-lysine, and Nα-Fmoc-Nε-trimethyl-L-lysine, which can be readily incorporated into peptides at specific sites. nih.govresearchgate.net

Native Chemical Ligation (NCL): For creating larger proteins, NCL and related techniques like expressed protein ligation (EPL) are invaluable. mdpi.com These methods allow for the joining of a synthetically produced peptide containing a methylated lysine with a larger, recombinantly expressed protein segment. mdpi.com This semi-synthetic approach provides complete control over the site and state of methylation, enabling detailed studies of how specific modifications affect protein structure and function. mdpi.com

Genetic Code Expansion: Methods are being developed to translationally incorporate lysine derivatives directly into proteins in living cells. plos.org This involves engineering orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize non-natural, modified amino acids and incorporate them in response to a specific codon. plos.org

These advanced synthetic methodologies are essential for producing the tools needed to decipher the methylation code and validate the functions of newly discovered methylation sites. nih.govresearchgate.net

Systems Biology Integration for Comprehensive Methylome Understanding

To grasp the full regulatory impact of lysine methylation, it is essential to move beyond studying single proteins or pathways and adopt a systems-level perspective. The integration of multi-omic datasets is a powerful approach to achieve this comprehensive understanding. frontiersin.org This involves combining data on the methylome with genomics, transcriptomics (gene expression), proteomics, and other large-scale datasets. frontiersin.orgnih.gov

Integrating gene expression and DNA/histone methylation data, for example, can reveal how epigenetic modifications directly influence transcriptional programs on a global scale. nih.govbiorxiv.org Algorithms and computational tools like LIGER and Seurat v3 are being developed to integrate these disparate data types, even when they are collected from different sets of samples. nih.govbiorxiv.org

This systems-level approach can:

Identify regulatory networks and hubs that are controlled by lysine methylation. frontiersin.org

Improve the prediction of complex traits and disease outcomes. mdpi.com

Uncover novel connections between epigenetic regulation and cellular phenotypes. nih.gov

By analyzing the interplay between different layers of biological information, researchers can build more accurate models of cellular function and disease, ultimately leading to more effective and personalized therapeutic strategies. researchgate.net

Clinical Translation of this compound Research Findings for Disease Intervention

A major goal of lysine methylation research is the clinical translation of fundamental discoveries into effective therapies for human diseases. researcher.life Dysregulation of KMTs and KDMs is a common feature in many cancers and other disorders, making these enzymes prime targets for intervention. nih.govresearchgate.net

Significant progress has been made in bringing epigenetic drugs to the clinic. A landmark achievement was the FDA approval in 2020 of tazemetostat , an inhibitor of the KMT enzyme EZH2, for the treatment of certain types of sarcoma and lymphoma. nih.govjci.orgjci.org This marked a major milestone, validating histone lysine methyltransferases as a clinically viable drug target class. nih.gov

The clinical pipeline for methylation modulators is growing, with numerous other inhibitors in various stages of preclinical and clinical evaluation for a range of cancers. researchgate.netresearchgate.net Research is also exploring the use of these inhibitors as sensitizers to traditional DNA-damaging therapies like radiation or chemotherapy, creating a synthetic lethality strategy to enhance cancer cell killing.

Beyond cancer, the role of lysine methylation in other conditions, such as neurodegenerative disorders, metabolic diseases, and inflammatory conditions, is an active area of investigation. mdpi.compatsnap.com As our understanding of the specific roles of different methylation events in disease pathogenesis deepens, the potential to develop targeted epigenetic therapies for a wide spectrum of human ailments will continue to expand. mdpi.comresearcher.life

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.